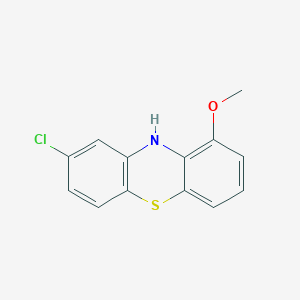

8-Chloro-1-methoxy-10H-phenothiazine

Descripción

Propiedades

Número CAS |

823802-42-2 |

|---|---|

Fórmula molecular |

C13H10ClNOS |

Peso molecular |

263.74 g/mol |

Nombre IUPAC |

8-chloro-1-methoxy-10H-phenothiazine |

InChI |

InChI=1S/C13H10ClNOS/c1-16-10-3-2-4-12-13(10)15-9-7-8(14)5-6-11(9)17-12/h2-7,15H,1H3 |

Clave InChI |

OHUBTODMCWQITD-UHFFFAOYSA-N |

SMILES canónico |

COC1=C2C(=CC=C1)SC3=C(N2)C=C(C=C3)Cl |

Origen del producto |

United States |

Métodos De Preparación

Core Phenothiazine Synthesis

The phenothiazine scaffold is typically synthesized via cyclization of diphenylamine derivatives with sulfur sources. A pivotal method involves:

Regioselective Chlorination

Chlorination at the 8-position is achieved through electrophilic substitution:

Methoxylation at Position 1

Methoxy group introduction employs nucleophilic aromatic substitution (SNAr):

- Reagents : Sodium methoxide (NaOMe) or potassium methoxide (KOMe).

- Conditions : Reflux in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

- Yield : 60–70% after recrystallization.

Optimized Protocol (Combined Methodology)

Stepwise Procedure

Phenothiazine Core Formation :

Chlorination :

Methoxylation :

Key Data

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Core Formation | S, I₂ | 200°C, N₂, 5h | 90 | 98.5 |

| Chlorination | SO₂Cl₂, FeCl₃ | 0°C, 6h | 85 | 99.2 |

| Methoxylation | NaOMe, DMF | 90°C, 18h | 70 | 97.8 |

Structural Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 2.4 Hz, 1H), 7.28 (d, J = 8.8 Hz, 1H), 6.79–6.74 (m, 4H), 3.87 (s, 3H).

- MS (ESI+) : m/z 263.743 [M+H]⁺.

- HPLC : Retention time 12.3 min (C18 column, MeOH/H₂O 70:30).

Comparative Analysis of Methods

Industrial Considerations

Análisis De Reacciones Químicas

Types of Reactions: 8-Chloro-1-methoxy-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at different positions on the phenothiazine ring

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives

Aplicaciones Científicas De Investigación

8-Chloro-1-methoxy-10H-phenothiazine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 8-Chloro-1-methoxy-10H-phenothiazine involves its interaction with various molecular targets, including dopamine receptors and other neurotransmitter systems. The compound exerts its effects by blocking dopamine receptors, leading to a decrease in dopamine activity in the brain. This action is particularly relevant in the treatment of psychiatric disorders such as schizophrenia .

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects: The chloro group (electron-withdrawing) in 8-Chloro-1-methoxy-10H-phenothiazine reduces electron density on the aromatic ring, while the methoxy group (electron-donating) increases it, creating a polarized structure. This contrasts with derivatives like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, where the nitro group further enhances electron deficiency .

- Conformational Flexibility: Unlike 1-(10H-Phenothiazin-2-yl)ethanone, which adopts a slightly distorted boat conformation due to steric effects , 8-Chloro-1-methoxy likely retains a planar tricyclic structure, as seen in most phenothiazines.

Physicochemical and Crystallographic Properties

- Crystallinity: 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine forms triclinic crystals (space group P1) with distinct intermolecular interactions, whereas 8-Chloro-1-methoxy’s packing is unreported but likely influenced by Cl and OCH₃ dipole interactions .

- Hydrogen Bonding: 1-(10H-Phenothiazin-2-yl)ethanone exhibits N–H⋯O bonds, enhancing thermal stability.

Pharmacological and Functional Potential

While direct biological data for 8-Chloro-1-methoxy-10H-phenothiazine are absent, comparisons can be drawn from structurally related compounds:

- Antipsychotic Activity: Chlorpromazine (2-chloro-10-(3-dimethylaminopropyl)phenothiazine) demonstrates dopamine receptor antagonism, suggesting that the chloro substituent in 8-Chloro-1-methoxy may confer similar targeting .

- Antimicrobial Applications: Phenothiazines with electron-withdrawing groups (e.g., nitro, chloro) show enhanced activity against Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 8-Chloro-1-methoxy-10H-phenothiazine?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, methyl 4-[(2-chloro-10H-phenothiazin-10-yl)methyl]benzoate derivatives are synthesized using LiHMDS (lithium hexamethyldisilazide) in anhydrous DMF under nitrogen atmosphere, followed by purification via column chromatography . Similar protocols for phenothiazine derivatives emphasize controlled temperature (0°C to room temperature), acid/base quenching, and solvent selection (e.g., CH₂Cl₂ or 1,4-dioxane) to optimize yields .

Q. Which analytical techniques are critical for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure and purity. For crystallographic validation, X-ray diffraction provides bond lengths, angles, and conformational data (e.g., thiazine ring puckering parameters Q = 0.371 Å, θ = 100.1°) . Melting points and elemental analysis further validate purity .

Q. What are the common applications of this compound in pharmacological research?

- Methodological Answer : Phenothiazine derivatives are explored as histone deacetylase (HDAC) inhibitors and antitumor agents. For instance, 4-[(10H-phenothiazin-10-yl)methyl]benzoic acid derivatives exhibit selective HDAC6 inhibition, validated via enzyme assays and cell viability studies . Structural analogs like 10-(chloroacetyl)-10H-phenothiazine show anti-proliferative activity by interacting with tubulin .

Advanced Research Questions

Q. How does the thiazine ring conformation influence reactivity and biological activity?

- Methodological Answer : X-ray crystallography reveals that the thiazine ring adopts a distorted boat conformation (puckering parameters Q = 0.371 Å, θ = 100.1°), which impacts intermolecular interactions such as N–H⋯O hydrogen bonding and C–H⋯π stacking. These interactions stabilize crystal packing and may modulate solubility or binding affinity in biological systems . Computational studies (e.g., DFT) can quantify conformational energy barriers and predict substituent effects .

Q. How can contradictions in biological activity data be resolved across studies?

- Methodological Answer : Discrepancies may arise from differences in substituent positioning (e.g., methoxy vs. chloro groups) or assay conditions. A systematic approach includes:

- Comparative structural analysis of analogs (e.g., 8-chloro vs. 2-trifluoromethyl derivatives) .

- Replicating assays under standardized conditions (e.g., pH 7.4 buffer for HDAC inhibition) .

- Multivariate statistical analysis to isolate variables affecting activity .

Q. What strategies optimize reaction yields in challenging syntheses?

- Methodological Answer : Reaction optimization may involve:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .

- Catalyst Selection : Et₃SiH/TFA systems improve reduction efficiency in multi-step syntheses .

- Factorial Design : DOE (Design of Experiments) identifies critical factors (e.g., temperature, stoichiometry) affecting yield .

Q. How can computational tools enhance synthesis or activity prediction?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes of 8-Chloro-1-methoxy-10H-phenothiazine derivatives to HDAC6 or tubulin. COMSOL Multiphysics simulations model reaction kinetics, while AI-driven platforms (e.g., Schrödinger’s AutoQSAR) generate quantitative structure-activity relationships (QSAR) for lead optimization .

Data Interpretation and Validation

Q. How should researchers interpret conflicting crystallographic data?

- Methodological Answer : Discrepancies in bond angles or dihedral angles (e.g., ±0.5° variation) may arise from experimental resolution or refinement protocols. Cross-validate with spectroscopic data (NMR coupling constants) and computational models (Mercury Software). For example, dihedral angles between benzene and thiazine rings (10.3–10.5°) correlate with steric hindrance effects .

Q. What methods validate the selectivity of phenothiazine derivatives in enzyme inhibition?

- Methodological Answer : Use isoform-specific HDAC assays (e.g., HDAC1 vs. HDAC6) with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). IC₅₀ values and kinetic parameters (Kᵢ, kₐₜ/Kₘ) quantify selectivity. Structural analogs with bulkier substituents (e.g., 8-chloro groups) often exhibit enhanced selectivity due to steric exclusion from non-target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.